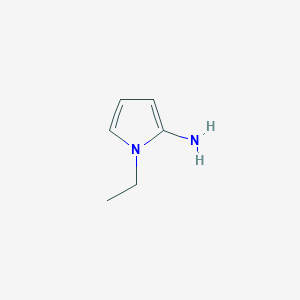
1H-Pyrrol-2-amine, 1-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrol-2-amine, 1-ethyl-, also known as 1H-Pyrrol-2-amine, 1-ethyl-, is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrol-2-amine, 1-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrol-2-amine, 1-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
1H-Pyrrol-2-amine, 1-ethyl- serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds for medicinal chemistry.
Biology
The compound exhibits promising biological activities, particularly:
- Neuropharmacological Effects : Research indicates that compounds with a pyrrole structure may possess neuroprotective properties. They can modulate neurotransmitter systems and protect neuronal cells from oxidative stress, potentially aiding in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.
- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Industry
In the industrial sector, 1H-Pyrrol-2-amine, 1-ethyl- is utilized in producing specialty chemicals and materials with specific properties. Its unique reactivity allows for the development of tailored products for various applications.
Neuropharmacological Research
A study explored the neuroprotective effects of pyrrole derivatives on neuronal cells under oxidative stress conditions. The results indicated that these compounds could significantly reduce cell death rates compared to untreated controls .
Antibacterial Efficacy
In a clinical study assessing the antibacterial efficacy of various pyrrole derivatives, 1H-Pyrrol-2-amine, 1-ethyl-, demonstrated potent activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibacterial agents .
Eigenschaften
CAS-Nummer |
173853-68-4 |
|---|---|
Molekularformel |
C6H10N2 |
Molekulargewicht |
110.16 g/mol |
IUPAC-Name |
1-ethylpyrrol-2-amine |
InChI |
InChI=1S/C6H10N2/c1-2-8-5-3-4-6(8)7/h3-5H,2,7H2,1H3 |
InChI-Schlüssel |
BYACBQILPYRXBJ-UHFFFAOYSA-N |
SMILES |
CCN1C=CC=C1N |
Kanonische SMILES |
CCN1C=CC=C1N |
Synonyme |
1H-Pyrrol-2-amine,1-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















